molecular formula C15H16ClNO3S2 B4392334 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

Cat. No. B4392334
M. Wt: 357.9 g/mol
InChI Key: PCAFHAYPJDSPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as CMETB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has various biochemical and physiological effects. 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in lab experiments is its potent anti-cancer properties. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide.

Future Directions

There are many potential future directions for the study of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. One area of research could be the development of new cancer treatments based on the anti-cancer properties of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. Further research is also needed to determine the potential applications of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in the treatment of various inflammatory diseases. Overall, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a promising compound with many potential applications in scientific research.

properties

IUPAC Name

5-chloro-2-ethoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-3-20-14-8-7-11(16)9-15(14)22(18,19)17-12-5-4-6-13(10-12)21-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFHAYPJDSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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